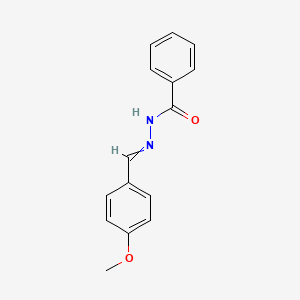

n'-(4-Methoxybenzylidene)benzohydrazide

CAS No.:

Cat. No.: VC1612828

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O2 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methylideneamino]benzamide |

| Standard InChI | InChI=1S/C15H14N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

| Standard InChI Key | SHSNILXAPAXVEH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

N'-(4-Methoxybenzylidene)benzohydrazide features a hydrazone linkage (-C=N-NH-) connecting a benzoyl group to a 4-methoxybenzylidene moiety. This structure is closely related to the more extensively studied (E)-4-methoxy-N'-(4-methoxybenzylidene)benzohydrazide, which contains methoxy groups on both aromatic rings . The compound typically adopts an E configuration at the C=N double bond, similar to other compounds in this class .

Physical and Chemical Properties

The physical properties of N'-(4-Methoxybenzylidene)benzohydrazide can be inferred from studies on similar compounds. Related benzoylhydrazones typically appear as crystalline solids, often forming needle-like crystals when recrystallized from methanol . The compound's molecular framework includes:

-

A benzoyl group (C₆H₅CO-)

-

A hydrazone linkage (-C=N-NH-)

-

A 4-methoxybenzylidene group (4-CH₃O-C₆H₄-CH=)

This structural arrangement enables the compound to participate in various chemical interactions, particularly through the hydrazone functional group.

Synthesis Methods

General Synthetic Approach

The synthesis of N'-(4-Methoxybenzylidene)benzohydrazide follows a procedure similar to that used for related compounds in the benzoylhydrazone family. Based on established protocols for analogous molecules, the synthesis typically involves a condensation reaction between benzohydrazide and 4-methoxybenzaldehyde .

Detailed Synthesis Procedure

Drawing from documented procedures for similar compounds, the synthesis can be outlined as follows:

-

Preparation of the benzohydrazide precursor by refluxing methyl benzoate with hydrazine hydrate in methanol for approximately 2-6 hours .

-

Isolation and purification of benzohydrazide by recrystallization from methanol.

-

Condensation reaction between benzohydrazide and 4-methoxybenzaldehyde by refluxing in methanol with a catalytic amount of acetic acid for 3-4 hours .

-

Isolation of the crude product by solvent evaporation under vacuum.

-

Purification through recrystallization from methanol to obtain the pure compound, typically in yields ranging from 78% to 92% .

This synthetic route is straightforward and can be adapted for large-scale preparation with relatively high yields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on spectroscopic data from analogous compounds, the ¹H-NMR spectrum of N'-(4-Methoxybenzylidene)benzohydrazide would likely display the following characteristic signals:

-

A singlet at approximately δ 11.5-12.0 ppm corresponding to the NH proton

-

A singlet at approximately δ 8.4-8.8 ppm attributable to the azomethine (N=CH) proton

-

Aromatic proton signals from both aromatic rings in the range of δ 7.0-8.0 ppm

-

A singlet at approximately δ 3.8-3.9 ppm corresponding to the methoxy group (OCH₃)

Mass Spectrometry

The mass spectral data for similar compounds suggests that N'-(4-Methoxybenzylidene)benzohydrazide would likely exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would typically include characteristic fragments resulting from cleavage around the hydrazone linkage .

Crystallographic Analysis

Crystal Structure

Similar benzoylhydrazones have been characterized by X-ray crystallography, revealing important structural features. For instance, related compounds typically crystallize in specific space groups with well-defined unit cell parameters . The crystal structure would likely confirm the E configuration of the C=N double bond, as observed in analogous compounds .

Intermolecular Interactions

Comparative Analysis with Related Compounds

Structural Comparison

Table 1: Comparison of N'-(4-Methoxybenzylidene)benzohydrazide with Related Compounds

This structural comparison highlights the subtle differences in substitution patterns that can significantly influence the physical properties and potential applications of these compounds.

Future Research Directions

Structure-Activity Relationship Studies

Comparative studies between N'-(4-Methoxybenzylidene)benzohydrazide and its structural analogs could provide valuable insights into structure-activity relationships. Such studies would help identify the optimal substitution patterns for specific applications.

Extended Synthetic Modifications

The basic structure of N'-(4-Methoxybenzylidene)benzohydrazide offers numerous possibilities for synthetic modification, including:

-

Introduction of additional functional groups

-

Variation in substitution patterns on both aromatic rings

-

Development of metal complexes utilizing the coordination sites

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume